Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate is a complex organic compound with a molecular formula of C10H10ClF3N2O2. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, an ethyl ester, and a sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate typically involves multiple steps. One common route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Attachment of the amino group: The amino group is introduced through a nucleophilic substitution reaction.
Formation of the ethyl ester: The esterification reaction involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Introduction of the sulfanyl group: The sulfanyl group is attached through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, while the sulfanyl group can undergo redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)thio]acetate
- Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)oxy]acetate
Uniqueness
Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which imparts distinct redox properties. This makes it particularly useful in applications requiring redox-active compounds.
Properties
IUPAC Name |
ethyl 2-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N2O2S/c1-4-22-11(21)7-23-13(2,3)8-20-12-10(15)5-9(6-19-12)14(16,17)18/h5-6H,4,7-8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIYIOJHTDBFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)(C)CNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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